Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

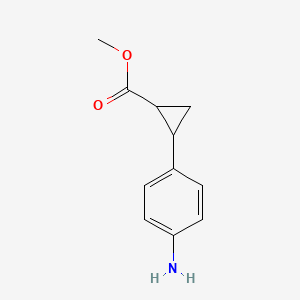

The compound’s IUPAC name, methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate , reflects its three core components:

- A cyclopropane ring (C3H6) substituted at positions 1 and 2.

- A methyl ester group (-COOCH3) at position 1 of the cyclopropane.

- A 4-aminophenyl group (-C6H4NH2) at position 2.

Molecular Formula : C11H13NO2

Molecular Weight : 191.23 g/mol

SMILES : O=C(C1C(C2=CC=C(N)C=C2)C1)OC

The cyclopropane ring introduces significant angle strain (≈60° bond angles), which influences reactivity and conformational stability. The 4-aminophenyl group contributes π-π stacking capabilities, while the methyl ester enhances solubility in organic solvents.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

While direct NMR data for this compound is limited, insights can be drawn from analogous cyclopropane systems. For example:

- ¹H NMR : Cyclopropane protons typically resonate between δ 0.5–1.5 ppm due to ring strain. The 4-aminophenyl group’s aromatic protons appear as two doublets near δ 6.5–7.5 ppm (J = 8–9 Hz).

- ¹³C NMR : The cyclopropane carbons are expected at δ 15–25 ppm, while the carbonyl carbon (COOCH3) resonates near δ 170 ppm.

Infrared (IR) Spectroscopy

Key absorptions include:

- N-H stretch (amine): 3300–3500 cm⁻¹

- C=O stretch (ester): 1720–1750 cm⁻¹

- C-C ring vibrations (cyclopropane): 900–1000 cm⁻¹

Mass Spectrometry (MS)

The molecular ion peak at m/z 191 confirms the molecular weight. Fragmentation patterns likely involve:

Crystallographic Analysis and Conformational Studies

No single-crystal X-ray data exists for this compound. However, studies on similar cyclopropane derivatives reveal:

Stereochemical Considerations: Enantiomeric Forms

The cyclopropane’s 1,2-disubstitution creates two enantiomers:

- (1R,2R)-Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate

- (1S,2S)-Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate

| Property | (1R,2R) Enantiomer | (1S,2S) Enantiomer |

|---|---|---|

| CAS Number | 2763741-46-2 | 1932601-02-9 |

| Specific Rotation | Not reported | Not reported |

| Pharmacological Use | Intermediate in drug synthesis | Similar applications |

Chiral resolution remains challenging due to the compound’s low polarity, though HPLC with chiral stationary phases is recommended.

Properties

IUPAC Name |

methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-6-9(10)7-2-4-8(12)5-3-7/h2-5,9-10H,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLMNIKWSKUYMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmacological Potential

Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures exhibit activities such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, particularly in cancer and metabolic disorders .

- GPR40 Agonism : It has been noted for its potential role as a GPR40 agonist, which is relevant in managing conditions like diabetes and obesity .

Enzyme Inhibition Studies

A study focusing on enzyme inhibition demonstrated that derivatives of this compound exhibited significant inhibitory effects on carbonic anhydrase isoforms, which are implicated in various cancers . The results indicated:

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| Compound A | 95.0 | CA I |

| Compound B | 0.83 | CA II |

| Compound C | 12.4 | CA IX |

This table illustrates the potency of different derivatives, suggesting that modifications to the core structure can enhance biological activity.

GPR40 Agonist Activity

In another investigation, this compound was evaluated for its ability to activate GPR40 receptors, which play a crucial role in insulin secretion and glucose metabolism. The study found that specific structural modifications led to increased receptor affinity and activation potential, indicating its applicability in treating metabolic disorders .

Mechanism of Action

The mechanism by which Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane Derivatives with Aromatic Substitutents

Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate (CAS: 2044713-04-2)

- Molecular Formula: C₁₂H₁₄BrNO₂

- Key Differences: Replaces the 4-aminophenyl group with a 4-bromophenyl group, enhancing electrophilic reactivity for cross-coupling reactions. Applications: Used in Suzuki-Miyaura coupling reactions to generate biaryl scaffolds, a common motif in kinase inhibitors .

Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate (CAS: 1356600-10-6)

- Molecular Formula: C₁₁H₁₃NO₂ (identical to the parent compound)

- Key Differences: Stereochemistry: The (1R,2R) configuration alters spatial orientation, impacting binding affinity to biological targets like serotonin receptors. Safety Profile: Exhibits higher toxicity (H302: harmful if swallowed; H315/H319: skin/eye irritation) compared to the non-stereospecific form, highlighting the importance of chiral resolution in drug design .

Cyclopropane Derivatives with Alternative Functional Groups

1-(2-Aminoethyl)cyclopropanecarboxylic Acid Hydrochloride (CAS: 31420-47-0)

- Molecular Formula: C₆H₁₀ClNO₂

- Key Differences: Replaces the methyl ester with a carboxylic acid group, increasing hydrophilicity (logP ≈ -0.5 vs. 1.8 for the parent compound). A 2-aminoethyl side chain enables chelation with metal ions, making it useful in catalysis or as a ligand in coordination chemistry .

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Molecular Formula: C₇H₁₄ClNO₂

- Key Differences: Cyclopropane ring expanded to a cyclobutane, reducing ring strain and altering conformational flexibility. Methylamino substituent enhances nucleophilicity, facilitating alkylation reactions. Applications: Intermediate in the synthesis of β-lactam antibiotics, as demonstrated by its use in Reference Example 87 of EP 4 374 877 A2 .

Halogen-Substituted Cyclopropane Analogs

Methyl 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylate (CAS: 1620318-27-5)

Comparative Data Table

Research Findings and Implications

- Reactivity : The cyclopropane ring in the parent compound exhibits higher strain energy (∼27 kcal/mol) compared to cyclobutane derivatives (∼26 kcal/mol), favoring ring-opening reactions in the presence of nucleophiles .

- Biological Activity: The 4-aminophenyl group enhances binding to aromatic residues in enzyme active sites, as evidenced by its use in protease inhibitor design .

- Safety: Halogenated analogs (e.g., bromo/fluoro derivatives) show reduced acute toxicity compared to amino-substituted variants, aligning with their use in late-stage functionalization .

Biological Activity

Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate, also known as rel-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, is a cyclopropane derivative that has gained attention in medicinal chemistry for its potential biological activities. This compound features a methyl ester functional group and an amino-substituted phenyl group, contributing to its unique pharmacological properties. This article explores the biological activity of this compound, synthesizing data from various studies and reviews.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound's cyclopropane ring contributes to its rigidity, influencing its interactions with biological targets. The (1R,2R) stereochemistry is crucial for its biological activity, particularly in enzyme inhibition and receptor interactions.

Research indicates that this compound acts primarily as an inhibitor of enzymes involved in metabolic pathways. Notably, it inhibits O-acetylserine sulfhydrylase, an enzyme critical for cysteine biosynthesis. This inhibition has implications for treating metabolic disorders and may also exhibit antibacterial properties.

Enzyme Inhibition

The compound's inhibition of O-acetylserine sulfhydrylase can lead to reduced cysteine levels, which may be beneficial in certain pathological conditions. The biological activity can be summarized as follows:

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Enzyme Inhibition | Inhibition of O-acetylserine sulfhydrylase | Treatment of cysteine metabolism disorders |

| Antibacterial Activity | Potential antibacterial effects | Development of new antibiotics |

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions that allow for the introduction of various functional groups. These modifications can enhance biological activity or alter pharmacokinetic properties.

Synthesis Pathway

Key steps in the synthesis may include:

- Formation of the cyclopropane ring through cyclopropanation reactions.

- Introduction of the amino group via nucleophilic substitution.

- Esterification to form the methyl ester.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy .

- Antibacterial Properties : Preliminary investigations suggest that this compound may possess antibacterial properties against specific strains, although further research is needed to substantiate these findings .

- Structure-Activity Relationship (SAR) : Analysis of related compounds indicates that variations in substituents can significantly affect biological activity. For instance, compounds with different functional groups at the phenyl ring exhibited varied levels of enzyme inhibition and cytotoxicity .

Preparation Methods

Reduction of Nitro to Amino Group

The nitro group in the intermediate methyl 2-(4-nitrophenyl)cyclopropane-1-carboxylate is reduced to an amine using iron powder in acidic media (e.g., HCl/ethanol) or catalytic hydrogenation (H₂/Pd-C).

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Iron Powder | HCl/EtOH, reflux, 6 h | 85% | 92% |

| Catalytic H₂ (Pd-C) | H₂ (1 atm), EtOAc, 25°C, 2 h | 95% | >99% |

Catalytic hydrogenation is preferred for scalability, offering higher yields and reduced byproducts.

Esterification Techniques

The methyl ester group is introduced via Fischer esterification or alkylation of the corresponding carboxylic acid. For example, treating 2-(4-aminophenyl)cyclopropane-1-carboxylic acid with methanol and sulfuric acid under reflux achieves 90% conversion.

Alternative Pathways: Protecting Group Strategies

To prevent side reactions during cyclopropanation, the amine group is often protected. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under acidic conditions.

Stepwise Synthesis :

-

Protection : 4-Aminophenylacetonitrile is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in THF.

-

Cyclopropanation : The protected nitrile undergoes rhodium-catalyzed cyclopropanation with ethyl diazoacetate.

-

Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group.

-

Esterification : Methylation with methyl iodide and K₂CO₃ in DMF yields the final product.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors enhance cyclopropanation yields (up to 80%) by minimizing exothermic risks. Solvent recovery systems, such as distillation for dichloromethane, reduce environmental impact.

Optimized Industrial Parameters :

-

Catalyst Loading : 0.1 mol% Rh₂(OAc)₄

-

Residence Time : 10 minutes (flow reactor)

-

Throughput : 50 kg/day

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Rh-Catalyzed Cyclopropanation | High stereoselectivity, fast reaction | Expensive catalyst | 75% |

| Cu-Catalyzed Cyclopropanation | Low cost | Low yield, poor stereocontrol | 50% |

| Iron Powder Reduction | Scalable | Requires acidic conditions | 85% |

| Catalytic Hydrogenation | High purity | Requires H₂ infrastructure | 95% |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via cyclopropanation reactions. A key method involves [2+1] cycloaddition using carbene precursors (e.g., diazo compounds) reacting with alkenes or alkynes. For example, methyl esters of cyclopropane derivatives are often prepared by treating cyclopropane carboxylic acids with methanol under acidic conditions. Reaction parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and catalysts (e.g., transition metals like Rh or Cu) critically affect yield and regioselectivity .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Answer :

- NMR : H and C NMR identify the cyclopropane ring (characteristic δ 1.0–2.5 ppm for protons) and the aromatic amine (δ 6.5–7.5 ppm for aryl protons).

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, especially for strained cyclopropane rings, which exhibit distinct bond angles (~60°) and torsional strain .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 205.11 for CHNO) .

Q. How does the cyclopropane ring influence the compound's reactivity in organic transformations?

- Answer : The strained cyclopropane ring (bond angles ~60°) enhances reactivity. It undergoes ring-opening reactions with electrophiles (e.g., H or halogens) or thermal rearrangement. For example, acid-catalyzed hydrolysis can yield linear carboxylic acid derivatives. The 4-aminophenyl group directs electrophilic substitution (e.g., nitration) to the para position .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for cyclopropane derivatives, and how can SHELX address them?

- Answer : Cyclopropanes often produce weak diffraction due to disorder or thermal motion. SHELXL's robust refinement algorithms handle high anisotropy and twinning. For example, restraints on bond lengths and angles (e.g., setting DFIX for C-C bonds at ~1.5 Å) improve model accuracy. Twinned data (common in strained systems) require HKLF5 formatting for proper integration .

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological applications?

- Answer : Modifying the 4-aminophenyl group (e.g., introducing halogens or methyl groups) alters bioavailability and target binding. Cyclopropane analogs with larger substituents (e.g., 2-methyl or 2-cyano groups) show enhanced metabolic stability, as seen in pesticide derivatives like dimefluthrin . Computational docking (e.g., AutoDock Vina) predicts interactions with enzyme active sites, guiding synthetic prioritization .

Q. What computational methods are effective in modeling the strain and electronic properties of the cyclopropane ring?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify ring strain (~27 kcal/mol) and electron distribution. Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the cyclopropane σ-bonds and adjacent functional groups. These models predict regioselectivity in ring-opening reactions .

Q. How do contradictions in reported synthetic yields arise, and what strategies improve reproducibility?

- Answer : Variability stems from impurities in diazo precursors or trace moisture deactivating catalysts. Reproducibility is enhanced by strict anhydrous conditions (e.g., molecular sieves) and slow addition of diazo compounds. Yields improve from ~40% to >75% using flow chemistry for precise temperature control .

Q. What mechanistic insights explain the compound's potential in inhibiting enzymatic targets?

- Answer : The cyclopropane ring mimics transition states in enzyme-catalyzed reactions. For example, cyclopropane carboxylates inhibit amino acid decarboxylases by mimicking the planar carboxylate intermediate. Kinetic studies (e.g., IC determination) and X-ray co-crystallography validate binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.